molecular formula C8H11N3O2 B8053144 Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate

Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate

Cat. No.: B8053144
M. Wt: 181.19 g/mol
InChI Key: WQRYNJSKIIWLIN-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate is a chemical compound belonging to the class of imidazo[1,2-b]pyrazoles These compounds are characterized by their fused heterocyclic structure, which includes both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminomethyl-3-oxo-1H-pyrazole-4-carboxylate with hydrazine hydrate in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, temperature, and pressure are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the heterocyclic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form this compound acid.

  • Reduction: Reduced forms of the compound can be obtained.

  • Substitution: Various substituted derivatives can be synthesized depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for treating infections and cancer.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate

  • Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate

Uniqueness: Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate is unique due to its specific structural features and potential applications. While similar compounds may share the imidazo[1,2-b]pyrazole core, the presence of the ethyl ester group and the dihydro modification contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)6-5-7-9-3-4-11(7)10-6/h5,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRYNJSKIIWLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCNC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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